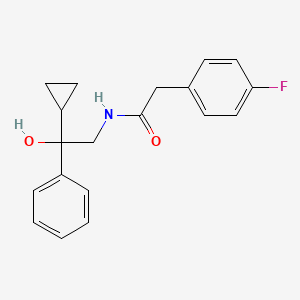

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2/c20-17-10-6-14(7-11-17)12-18(22)21-13-19(23,16-8-9-16)15-4-2-1-3-5-15/h1-7,10-11,16,23H,8-9,12-13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVDRAXSGWFZLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)CC2=CC=C(C=C2)F)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the formation of the cyclopropyl group. One common approach is the reaction of cyclopropylmagnesium bromide with benzaldehyde to form cyclopropylbenzyl alcohol, followed by further functionalization.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, often involving catalysts to improve yield and selectivity. The process may include the use of advanced techniques such as flow chemistry to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereotriads and other intricate molecular frameworks.

Biology: In biological research, the compound has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to potential therapeutic applications.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with specific molecular targets makes it a candidate for the synthesis of new pharmaceuticals.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its cyclopropyl-hydroxy-phenylethyl group, which distinguishes it from other fluorophenyl-containing acetamides. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Differentiators

- Cyclopropyl Group : Unlike analogs with linear alkyl or aromatic substituents (e.g., ’s cyclohexyl), the cyclopropyl ring in the target compound may reduce conformational flexibility, enhancing binding affinity or metabolic stability .

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H20FNO3

- CAS Number : 871700-24-2

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Cyclopropyl Group : Achieved through cyclopropanation reactions.

- Hydroxylation : The introduction of the hydroxy group is often performed using oxidizing agents.

- Friedel-Crafts Alkylation : This step incorporates the phenylethyl group, utilizing Lewis acid catalysts.

- Nucleophilic Aromatic Substitution : The fluorophenyl group is introduced via substitution reactions with fluorobenzene derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes critical for cellular processes.

- Receptor Modulation : It could modulate receptor signaling pathways, impacting various physiological responses.

- Cellular Interference : The compound may interfere with cellular processes, leading to apoptosis or cell cycle arrest in targeted cells .

Anti-Virulence Properties

Recent studies have highlighted the compound's potential as an anti-virulence agent, particularly against pathogenic bacteria. For instance, it has been shown to inhibit the activity of mono-ADP-ribosyltransferase toxins produced by certain bacteria, which are key virulence factors that compromise host cell integrity .

Case Studies

- CDK Inhibition : In a study focusing on cyclin-dependent kinases (CDKs), structural modifications of related compounds demonstrated that derivatives similar to this compound exhibited significant inhibitory activity against CDK4/6, suggesting a potential application in cancer therapy .

- Neuroprotective Effects : Another research effort indicated that compounds with similar structural features showed neuroprotective effects in models of neurodegenerative diseases, hinting at the therapeutic potential for conditions like Parkinson’s disease .

Table 1: Summary of Biological Activities

Q & A

Q. What are the recommended methodologies for synthesizing N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(4-fluorophenyl)acetamide?

The synthesis of this compound likely involves multi-step amidation and functionalization. A common approach for analogous fluorophenylacetamides (e.g., N-(2-chloro-4-fluorophenyl)acetamide) includes:

- Step 1 : Reacting 4-fluorophenylacetic acid with a coupling agent (e.g., thionyl chloride) to form the acid chloride.

- Step 2 : Amidation with a cyclopropane-containing amine (e.g., 2-cyclopropyl-2-hydroxy-2-phenylethanamine) under controlled pH and temperature to avoid side reactions .

- Purification : Crystallization or column chromatography, guided by intramolecular hydrogen bonding patterns observed in similar acetamides (e.g., C–H···O interactions in 2-chloro-N-(4-fluorophenyl)acetamide) .

Q. How is the structural integrity of this compound validated in academic research?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C=O bond ~1.22 Å, C–N bond ~1.34 Å, as seen in structurally related acetamides) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of cyclopropyl (δ ~0.5–1.5 ppm), fluorophenyl (δ ~7.0–7.5 ppm), and hydroxy groups (δ ~2.5–5.0 ppm) .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ expected for C19H20FNO2: 330.15) .

Q. What safety protocols are critical during handling?

- PPE : Lab coat, gloves, and goggles, as recommended for structurally similar azido-acetamides .

- Ventilation : Use fume hoods to avoid inhalation, given the compound’s potential respiratory irritation (analogous to 2-azido-N-cyclopropyl derivatives) .

- First aid : Immediate rinsing with water for eye/skin contact, as advised for acetamide derivatives .

Advanced Questions

Q. How can researchers optimize reaction yields when introducing the cyclopropyl group?

- Temperature control : Lower temperatures (0–5°C) minimize cyclopropane ring-opening side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack by the amine, as shown in N-(substituted phenyl)acetamide syntheses .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency, increasing yields by 15–20% in analogous reactions .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Dynamic effects : Conformational flexibility of the cyclopropyl-hydroxy moiety may cause splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze rotational states .

- Impurity analysis : HPLC-MS identifies byproducts (e.g., hydrolyzed acetamide or unreacted amine) that may distort signals .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian at the B3LYP/6-311+G(d,p) level) .

Q. What computational strategies predict the compound’s bioactivity or stability?

- Molecular docking : Screen against target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina, leveraging PubChem-derived 3D conformers .

- Degradation modeling : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS identify hydrolytic degradation pathways .

- Solubility prediction : Use Hansen solubility parameters (δD, δP, δH) to optimize formulation solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.